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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-PE3, a ratiometric fluorescent indicator

for the precise measurement of intracellular calcium ([Ca²⁺]i). Fura-PE3, also known as Fura-2

Leakage Resistant, is a derivative of the widely used Fura-2, engineered to address the

common issue of dye leakage from cells, thereby offering improved signal stability and

accuracy over extended experimental periods. This document details its properties,

experimental protocols, and applications in studying calcium signaling pathways.

Core Principles of Fura-PE3 for Calcium
Measurement
Fura-PE3 is a UV-excitable dye that exhibits a spectral shift upon binding to Ca²⁺. This

ratiometric nature allows for the accurate determination of intracellular calcium concentrations,

largely independent of variations in dye concentration, cell thickness, or instrument settings.[1]

[2][3] The acetoxymethyl (AM) ester form of Fura-PE3 is cell-permeant and, once inside the

cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, which is

trapped within the cytosol.[4][5][6]

The key principle of ratiometric measurement with Fura-PE3 involves exciting the dye at two

different wavelengths—one near the isosbestic point (calcium-insensitive) and one at the

calcium-sensitive wavelength—and measuring the ratio of the fluorescence emission

intensities. This ratio is directly proportional to the intracellular free calcium concentration.
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Quantitative Data
The following tables summarize the key quantitative properties of Fura-PE3, facilitating its

comparison and integration into experimental designs.

Table 1: Spectral Properties of Fura-PE3

State Excitation Maximum (λex) Emission Maximum (λem)

Ca²⁺-free 363 - 380 nm[7][8] ~505 - 512 nm[6][8]

Ca²⁺-bound 335 - 340 nm[4][7] ~495 - 505 nm[4][8]

Table 2: Physicochemical Properties of Fura-PE3

Property Value Reference

Dissociation Constant (Kd) for

Ca²⁺
~145 nM [2][7][8]

Form Potassium Salt, AM Ester [4][7]

Solubility (AM Ester) Anhydrous DMSO [4][9]

Storage (AM Ester Stock)
-20°C, desiccated, protected

from light
[4][6]

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following

sections provide step-by-step protocols for using Fura-PE3 AM ester for intracellular calcium

measurements.

Reagent Preparation
a. Fura-PE3 AM Stock Solution:

Warm the vial of Fura-PE3 AM ester to room temperature before opening to prevent moisture

condensation.[6]
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Prepare a 1-10 mM stock solution by dissolving the Fura-PE3 AM in high-quality, anhydrous

dimethyl sulfoxide (DMSO).[4][9]

Vortex briefly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4][6]

Avoid repeated freeze-thaw cycles.

b. Pluronic™ F-127 Solution:

Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in anhydrous DMSO. This non-ionic

detergent aids in the dispersion of the AM ester in aqueous loading buffer.[4][9]

c. Loading Buffer:

Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS)

or a Krebs-Ringer-HEPES-glucose buffer (e.g., 136 mM NaCl, 10 mM HEPES, 4.7 mM KCl,

1.25 mM MgSO₄, 1.25 mM CaCl₂, 25 mM glucose, pH 7.4).[6][9]

Avoid amine-containing buffers like Tris.[4]

Cell Loading Protocol
This protocol is a general guideline and should be optimized for each cell type and

experimental condition.

a. For Adherent Cells:

Plate cells on glass coverslips or in clear-bottom, black-walled microplates suitable for

fluorescence microscopy or plate reader assays.

Grow cells to the desired confluency (typically 80-90%).[5]

Prepare the loading solution: Dilute the Fura-PE3 AM stock solution into the loading buffer to

a final concentration of 1-5 µM.[4][9]

To aid solubilization, first mix the Fura-PE3 AM stock solution with an equal volume of 20%

Pluronic™ F-127 solution before diluting in the buffer.[4]
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Aspirate the culture medium from the cells and wash once with pre-warmed loading buffer.

[10]

Add the Fura-PE3 AM loading solution to the cells and incubate for 30-60 minutes at room

temperature or 37°C, protected from light.[6][9][10] Note: Incubation at 37°C may promote

dye compartmentalization in organelles; room temperature incubation is often preferred for

cytoplasmic measurements.[6][9]

After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-

warmed loading buffer to remove extracellular dye.[5][10]

Incubate the cells in fresh buffer for an additional 20-30 minutes to allow for complete de-

esterification of the dye by intracellular esterases.[5][10]

b. For Suspension Cells:

Harvest and wash cells by centrifugation (e.g., 300 x g for 5 minutes).[5]

Resuspend the cell pellet in loading buffer at an appropriate density.

Add the Fura-PE3 AM loading solution (prepared as described above) to the cell suspension.

Incubate for 15-60 minutes at room temperature or 37°C with gentle agitation, protected from

light.[10]

Pellet the cells by centrifugation and remove the supernatant.

Wash the cells twice by resuspending in fresh loading buffer and centrifuging.[10]

Resuspend the final cell pellet in fresh buffer and allow for de-esterification for 20-30

minutes.[10]

Intracellular Calcium Measurement
a. Equipment Setup:

A fluorescence imaging system (microscope) or a fluorescence plate reader equipped with:
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An excitation light source capable of providing light at ~340 nm and ~380 nm.[1][11]

An emission filter centered around 510 nm.[1][11]

Software capable of alternating excitation wavelengths and calculating the 340/380 nm

fluorescence ratio.[5]

b. Data Acquisition:

Mount the coverslip with loaded cells in a perfusion chamber or place the microplate in the

reader.

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and

recording the emission at 510 nm.

Apply the experimental stimulus (e.g., agonist, antagonist, ionophore).

Continue recording the fluorescence ratio to monitor changes in intracellular calcium

concentration.

Calibration of the Fura-PE3 Signal
To convert the fluorescence ratio into absolute [Ca²⁺]i values, a calibration is necessary. The

most common method is the in situ calibration using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)[12]

Where:

Kd is the dissociation constant of Fura-PE3 for Ca²⁺ (~145 nM).[2][7][8]

R is the experimentally measured 340/380 nm fluorescence ratio.

Rmin is the ratio in the absence of Ca²⁺ (zero calcium).

Rmax is the ratio at saturating Ca²⁺ concentrations.

Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm under Ca²⁺-free and Ca²⁺-bound

conditions, respectively.[12]
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In Situ Calibration Protocol:

At the end of an experiment, expose the cells to a calcium ionophore (e.g., 5-10 µM

ionomycin) in a calcium-free buffer containing a calcium chelator (e.g., 5 mM EGTA) to

determine Rmin.

Next, perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl₂) containing the same

concentration of ionophore to determine Rmax.

The fluorescence intensity at 380 nm during the Rmin measurement gives Sf2, and during

the Rmax measurement gives Sb2.

Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to Fura-PE3 usage.
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Caption: GPCR-mediated intracellular calcium signaling pathway measured by Fura-PE3.
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Caption: Experimental workflow for intracellular calcium measurement using Fura-PE3 AM.
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Applications in Research and Drug Development
The ability to accurately measure intracellular calcium dynamics is fundamental to many areas

of biological research and is a cornerstone of drug discovery.

Neuroscience: Fura-PE3 is used to study calcium signaling in neurons related to

neurotransmission, synaptic plasticity, and excitotoxicity.[13]

Cardiovascular Research: It enables the investigation of calcium handling in cardiomyocytes,

which is critical for muscle contraction and implicated in various cardiac pathologies.

Drug Screening: High-throughput screening (HTS) assays often utilize fluorescent calcium

indicators like Fura-PE3 to screen compound libraries for activity against G protein-coupled

receptors (GPCRs) and ion channels, which are major drug targets.[8][13][14] The improved

dye retention of Fura-PE3 is particularly advantageous for automated, multi-well plate-based

assays.

Advantages and Disadvantages of Fura-PE3
Advantages:

Reduced Leakage: The primary advantage over Fura-2 is its enhanced retention within cells,

leading to more stable and prolonged measurements.[4]

Ratiometric Measurement: Minimizes artifacts from uneven dye loading, photobleaching, and

changes in cell volume, providing more accurate and reproducible data.[1][3]

High Calcium Affinity: With a Kd of ~145 nM, it is well-suited for measuring resting calcium

levels and subtle changes in concentration.[2][7][8]

Disadvantages:

UV Excitation: Requires a UV light source, which can be phototoxic to cells over long

exposure times and may require specialized optics.

Potential for Compartmentalization: Like other AM esters, Fura-PE3 can sometimes be

sequestered into organelles such as mitochondria, which can interfere with the measurement

of cytosolic calcium.[6][9]
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Lower Quantum Yield: Compared to some non-ratiometric dyes, the overall fluorescence

intensity can be lower.

In conclusion, Fura-PE3 potassium salt and its AM ester form represent a significant refinement

of the Fura-2 indicator, offering researchers a more robust tool for the quantitative analysis of

intracellular calcium. By understanding its properties and adhering to optimized protocols,

scientists can leverage Fura-PE3 to gain deeper insights into the complex roles of calcium in

cellular physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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